molecular formula C6H10N2O3 B13800236 4-(2-Hydroxyethyl)piperazine-2,6-dione CAS No. 89601-03-6

4-(2-Hydroxyethyl)piperazine-2,6-dione

Cat. No.: B13800236
CAS No.: 89601-03-6
M. Wt: 158.16 g/mol
InChI Key: XFGLZOQWQOHWTL-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazine-2,6-dione is a synthetic piperazine-2,6-dione derivative of interest in chemical and pharmaceutical research. The compound features a hydroxyethyl functional group appended to the piperazinedione core scaffold, a structure class known for its potential as a conformationally restricted peptide mimic and building block in medicinal chemistry . While specific biological data for this exact molecule may be limited, closely related piperazine-2,6-diones and their substituted derivatives are frequently investigated for their physicochemical properties and as key intermediates in the synthesis of more complex molecules . Researchers utilize this scaffold to explore structure-activity relationships, particularly due to the hydrogen-bonding capacity and polarity imparted by the dione and hydroxyethyl groups, which can influence solubility and molecular interactions . The compound is provided for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89601-03-6

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4-(2-hydroxyethyl)piperazine-2,6-dione

InChI

InChI=1S/C6H10N2O3/c9-2-1-8-3-5(10)7-6(11)4-8/h9H,1-4H2,(H,7,10,11)

InChI Key

XFGLZOQWQOHWTL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CN1CCO

Origin of Product

United States

Synthetic Methodologies for the Chemical Elaboration of 4 2 Hydroxyethyl Piperazine 2,6 Dione

Classical and Established Synthetic Pathways to 4-(2-Hydroxyethyl)piperazine-2,6-dione

Traditional synthetic approaches to this compound rely on fundamental organic reactions that have been widely applied in the synthesis of related heterocyclic structures. These methods are characterized by their reliability and the use of readily available starting materials.

Ring-Closure Approaches to the Piperazine-2,6-dione (B107378) Core

The formation of the piperazine-2,6-dione scaffold is a critical step in the synthesis of the target molecule. A prevalent and direct method involves the condensation of a suitable dicarboxylic acid derivative with a primary amine. In the context of this compound, the key precursors are iminodiacetic acid and ethanolamine (B43304).

The reaction typically proceeds by heating a mixture of iminodiacetic acid and ethanolamine, often in a high-boiling solvent or neat, to drive off the water formed during the double amidation and subsequent cyclization. The use of dehydrating agents or azeotropic removal of water can facilitate the reaction.

Table 1: Representative Reaction Conditions for Ring-Closure Synthesis

Reactant A Reactant B Solvent Conditions Product Reference
Iminodiacetic Acid Ethanolamine High-boiling solvent (e.g., ethylene (B1197577) glycol) Heat (e.g., 150-180 °C), removal of water This compound chemrxiv.org

Another established ring-closure strategy involves the alkylation of α-amino acid esters with reagents like bromoacetamide, followed by an intramolecular cyclization. rsc.org While this method is versatile for various substituted piperazine-2,6-diones, its application to the synthesis of this compound would require a multi-step sequence to introduce the N-hydroxyethyl group.

N-Alkylation and Subsequent Derivatization Strategies

An alternative classical approach involves the initial synthesis of the parent piperazine-2,6-dione ring, followed by the introduction of the 2-hydroxyethyl group at the N4 position. This N-alkylation strategy offers modularity, allowing for the synthesis of a variety of N-substituted derivatives from a common intermediate.

The N-alkylation of piperazine-2,6-dione can be achieved using an alkylating agent such as 2-bromoethanol (B42945) or ethylene oxide in the presence of a base. The base is necessary to deprotonate the nitrogen atom of the piperazine-2,6-dione, thereby increasing its nucleophilicity. Common bases for this transformation include alkali metal carbonates (e.g., K₂CO₃) or hydrides (e.g., NaH) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Table 2: General Conditions for N-Alkylation of Piperazine-2,6-dione

Substrate Alkylating Agent Base Solvent Conditions Product
Piperazine-2,6-dione 2-Bromoethanol K₂CO₃ DMF Room temperature to moderate heating This compound

It is important to control the reaction conditions to favor mono-alkylation and avoid the formation of the N,N'-dialkylated byproduct. The reactivity of the two nitrogen atoms in the piperazine-2,6-dione ring can be influenced by steric and electronic factors.

Condensation Reactions Utilizing Precursors

The synthesis of this compound can also be accomplished through the condensation of precursors that already contain the necessary functionalities. For instance, N-(2-hydroxyethyl)iminodiacetic acid can be synthesized and subsequently cyclized to form the desired piperazine-2,6-dione. This precursor can be prepared from the reaction of ethanolamine with two equivalents of a haloacetic acid ester followed by hydrolysis. The intramolecular cyclization of N-(2-hydroxyethyl)iminodiacetic acid can be promoted by heat or by using coupling agents commonly employed in peptide synthesis.

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methodologies. These advanced strategies aim to reduce reaction times, improve yields, and minimize waste generation.

Catalytic Systems in the Synthesis of this compound

The use of catalysts can significantly enhance the efficiency of the synthetic routes to this compound. In the context of N-alkylation, phase-transfer catalysts can be employed to facilitate the reaction between the piperazine-2,6-dione and the alkylating agent in a biphasic system, which can simplify product isolation.

For ring-closure reactions, acid or base catalysis can be utilized to accelerate the condensation and cyclization steps. Lewis acids, for example, can activate the carbonyl groups of the iminodiacetic acid derivative towards nucleophilic attack by the amine.

While specific catalytic systems for the direct synthesis of this compound are not extensively reported, the principles of catalysis in related amidation and N-alkylation reactions are directly applicable.

Microwave-Assisted and Flow Chemistry Techniques for Enhanced Synthesis

Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing. Microwave irradiation can dramatically reduce reaction times for both the ring-closure and N-alkylation steps by efficiently heating the reaction mixture. chemrxiv.org This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.

Flow chemistry, where reagents are continuously pumped through a reactor, provides excellent control over reaction parameters such as temperature, pressure, and mixing. This can lead to improved yields, enhanced safety for exothermic reactions, and easier scalability. The N-alkylation of piperazine-2,6-dione is a reaction that could be readily adapted to a continuous flow process, allowing for precise control over stoichiometry and residence time to maximize the yield of the desired mono-alkylation product. While specific applications of flow chemistry to the synthesis of this compound are not yet widely documented, the modular nature of flow reactors makes them an attractive platform for the optimization and production of this compound.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound can be achieved through the cyclocondensation reaction between iminodiacetic acid and monoethanolamine. This reaction demonstrates both high chemo- and regioselectivity.

Cheoselectivity: The reaction involves the formation of two amide bonds to create the piperazine-2,6-dione ring. Monoethanolamine possesses two nucleophilic centers: a primary amine and a primary alcohol. The amine group is significantly more nucleophilic than the hydroxyl group, leading to its preferential reaction with the carboxylic acid groups of iminodiacetic acid. This ensures that the desired amide linkages are formed, leaving the hydroxyethyl (B10761427) group intact and appended to the nitrogen atom.

Regioselectivity: The structure of the starting materials inherently controls the regiochemical outcome. Iminodiacetic acid serves as the backbone for the dione (B5365651) structure, and the primary amine of monoethanolamine selectively attacks the carboxylic acid moieties, leading to the formation of the N-substituted heterocycle. This direct approach ensures that the 2-hydroxyethyl group is specifically located on the nitrogen at the 4-position of the piperazine (B1678402) ring. A common synthetic approach involves heating a mixture of iminodiacetic acid with an excess of monoethanolamine.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, pressure, and the concentration of reactants.

Solvent Selection and Reaction Medium Effects

In the synthesis of piperazine-2,6-diones via condensation, the reaction medium can significantly impact the reaction rate and yield. For the reaction between iminodiacetic acid and monoethanolamine, a common and efficient approach is to use an excess of the monoethanolamine reactant itself as the solvent. This has the dual advantage of driving the reaction equilibrium towards the product side due to high reactant concentration and simplifying the reaction setup by eliminating the need for an additional solvent.

Alternative high-boiling point, polar, aprotic solvents could potentially be employed to facilitate the removal of water, a byproduct of the condensation reaction, thereby further driving the reaction to completion. However, detailed comparative studies on solvent effects for the specific synthesis of this compound are not extensively documented in publicly available literature.

Temperature, Pressure, and Concentration Dependencies

The formation of this compound is highly dependent on temperature. The condensation reaction typically requires elevated temperatures to overcome the activation energy for amide bond formation and to facilitate the removal of water.

A representative synthesis involves heating the reactants to a temperature range of 150-190°C. google.com The reaction is generally carried out at atmospheric pressure, with the continuous removal of water vapor being a key factor for achieving high conversion.

The concentration of reactants, as noted, plays a significant role. Employing a molar excess of monoethanolamine relative to iminodiacetic acid is a standard practice to ensure the complete conversion of the limiting reagent, iminodiacetic acid.

Below is a table summarizing typical reaction parameters for a related synthesis.

ParameterValue/ConditionPurpose
Temperature 150-190°CTo overcome the activation energy and facilitate dehydration.
Pressure AtmosphericStandard condition for this type of condensation reaction.
Reactant Ratio Molar excess of monoethanolamineTo drive the reaction to completion.
Reaction Time Several hoursTo ensure complete conversion of starting materials.

Isolation and Purification Methodologies for High Chemical Purity

Achieving high chemical purity of the final product is essential. The isolation and purification process for this compound typically involves a multi-step procedure following the completion of the reaction.

Removal of Excess Reactant: The first step is often the removal of the excess monoethanolamine. This is typically accomplished by vacuum distillation, taking advantage of the boiling point difference between the reactant and the product.

Initial Purification: The crude residue obtained after distillation is often treated with a solvent in which the product has limited solubility at room temperature, such as ethanol (B145695). This allows for the precipitation of the desired compound while impurities may remain in the solution.

Filtration: The precipitated solid is collected by filtration and washed with a cold solvent to remove any residual impurities.

Recrystallization: For achieving high purity, recrystallization is a standard and effective method. A suitable solvent system is chosen in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. This process helps in removing trace impurities and results in a crystalline, pure product.

The final product's purity can be assessed using various analytical techniques, such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Chemical Reactivity and Transformation Mechanisms of 4 2 Hydroxyethyl Piperazine 2,6 Dione

Chemical Reactions Involving the Piperazine-2,6-dione (B107378) Heterocyclic Core

The piperazine-2,6-dione ring is a cyclic imide structure, which confers a distinct reactivity profile compared to simple amides or piperazines. The electron-withdrawing nature of the two carbonyl groups increases the acidity of the N-H proton at the N1 position and activates the carbonyl carbons toward nucleophilic attack.

The amide bonds within the piperazine-2,6-dione ring are susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons. nih.gov This leads to the irreversible opening of the ring to first form an amino acid derivative, which upon further hydrolysis of the second amide bond would ultimately yield N-(2-hydroxyethyl)iminodiacetic acid.

Acid-catalyzed hydrolysis proceeds by protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. This process also results in the cleavage of the amide bonds and the decomposition of the heterocyclic structure. The stability of the ring is therefore pH-dependent, with decomposition favored under strong acidic or basic conditions.

Condition Mechanism Primary Product of Ring Opening
Basic Hydrolysis (e.g., NaOH, H₂O, heat) Nucleophilic acyl substitution by OH⁻Carboxylate salt of N-(2-(N-(2-hydroxyethyl)amino)acetyl)glycine
Acidic Hydrolysis (e.g., HCl, H₂O, heat) Protonation of carbonyl, followed by nucleophilic attack by H₂ON-(2-hydroxyethyl)iminodiacetic acid

The piperazine-2,6-dione core offers several sites for synthetic modification. The secondary amine at the N1 position can undergo reactions typical of amides and imides.

N-Functionalization : The N-H proton at the N1 position is acidic enough to be removed by a suitable base. The resulting anion can then be functionalized through alkylation or acylation. For instance, reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base can introduce a substituent at the N1 position. nih.gov This allows for the synthesis of N,N'-disubstituted piperazine-2,6-diones. nih.govresearchgate.net

Carbonyl Reactions : The carbonyl groups of the imide are less reactive than those of ketones but can be reduced by powerful reducing agents. Treatment with lithium aluminum hydride (LiAlH₄), for example, would likely reduce both carbonyl groups to methylenes, transforming the piperazine-2,6-dione core into a fully reduced 1-(2-hydroxyethyl)piperazine. Selective reduction of one carbonyl group is challenging but can sometimes be achieved under carefully controlled conditions or with specific reagents.

Position Reaction Type Reagents Product
N1-Amine AlkylationBase (e.g., NaH), Alkyl Halide (R-X)1-Alkyl-4-(2-hydroxyethyl)piperazine-2,6-dione
C2, C6 Carbonyls ReductionLithium Aluminum Hydride (LiAlH₄)1-(2-Hydroxyethyl)piperazine

Beyond simple hydrolysis, the piperazine-2,6-dione ring can undergo specific ring-opening reactions that can be synthetically useful. The use of strong nucleophiles other than hydroxide can lead to the formation of linear dipeptide-like structures. For example, reaction with an amine (ammonolysis) could open the ring to form a diamide (B1670390) derivative.

Furthermore, reactions involving the α-carbons (positions 3 and 5) can be initiated by strong bases like lithium diisopropylamide (LDA). Deprotonation at these positions creates a nucleophilic enolate that can participate in reactions such as alkylation or aldol-type condensations. nih.govnih.gov These transformations can lead to more complex, substituted piperazinedione structures or potentially initiate rearrangement pathways. nih.gov

Reactivity Profile of the 2-Hydroxyethyl Side Chain in 4-(2-Hydroxyethyl)piperazine-2,6-dione

The 2-hydroxyethyl side chain possesses a primary alcohol, a versatile functional group that is a key site for modifying the molecule's properties. Its reactivity is largely independent of the heterocyclic core under many conditions.

The primary hydroxyl group can be readily converted into other functional groups.

Esterification : The alcohol can be acylated to form esters. This can be achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). Catalytic methods for the esterification of N-β-hydroxyethylamides have also been developed. researchgate.net

Etherification : Conversion to an ether is typically accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a potent nucleophile, the alkoxide, which then displaces a leaving group from an alkyl halide (R-X) in an Sₙ2 reaction.

Oxidation : The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidant used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will stop at the aldehyde stage, yielding 4-(2-oxoethyl)piperazine-2,6-dione. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or electrooxidation on a NiO(OH) electrode will oxidize the alcohol all the way to a carboxylic acid, forming (4-(carboxymethyl)piperazine-2,6-dione). researchgate.netdtic.mil

Reaction Type Reagents Product Functional Group
Esterification Acyl Chloride (RCOCl), PyridineEster (-O-CO-R)
Etherification NaH, then Alkyl Halide (R-X)Ether (-O-R)
Mild Oxidation PCC or DMPAldehyde (-CHO)
Strong Oxidation KMnO₄ or CrO₃, H₂SO₄Carboxylic Acid (-COOH)

Direct substitution at the saturated ethyl carbons requires modification of the hydroxyl group.

Nucleophilic Substitution : The hydroxyl group is a poor leaving group (OH⁻). libretexts.org To facilitate nucleophilic substitution, it must first be converted into a good leaving group. organic-chemistry.org This is commonly done by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This reaction forms a tosylate (-OTs) or mesylate (-OMs) ester, respectively. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻) via an Sₙ2 mechanism. nih.govchemguide.co.uk This two-step sequence allows for the introduction of diverse functionalities at the terminus of the side chain.

Electrophilic Substitution : The ethyl moiety, being a saturated alkyl chain, is not susceptible to electrophilic substitution reactions. The reactivity of the side chain is dominated by the chemistry of the terminal hydroxyl group.

Mechanistic Investigations of Key Chemical Transformations of this compound

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the piperazine-2,6-dione core, which is a cyclic diamide (a type of cyclic imide), and the N-(2-hydroxyethyl) substituent. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be constructed by examining analogous chemical systems. The following sections delve into the likely reaction pathways, kinetic parameters, and stereochemical outcomes based on established principles and studies of related compounds.

Detailed Reaction Pathway Elucidation and Intermediates Identification

The primary transformations of this compound are expected to involve nucleophilic attacks on the carbonyl carbons of the dione (B5365651) ring and reactions of the terminal hydroxyl group.

Hydrolysis:

The hydrolysis of the amide bonds within the piperazine-2,6-dione ring is a key reaction, proceeding via nucleophilic acyl substitution. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a protonated amino group leads to the cleavage of the amide bond and ring-opening. This process can occur at either carbonyl group, ultimately leading to the formation of N-(2-hydroxyethyl)iminodiacetic acid and ammonia (B1221849) upon complete hydrolysis.

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the amide bond and generating a carboxylate and an amide. Protonation of the resulting amine during workup would yield the ring-opened product. Studies on N-substituted amides suggest that the hydrolysis rate is sensitive to the substituents on the nitrogen atom. researchgate.netresearchgate.net

Reduction:

The carbonyl groups of the piperazine-2,6-dione ring can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would likely proceed through the formation of a complex between the carbonyl oxygen and the aluminum atom, followed by the transfer of a hydride ion to the carbonyl carbon. This would occur at both carbonyl groups, ultimately leading to the reduction of the dione to the corresponding 4-(2-hydroxyethyl)piperazine.

Reactions of the Hydroxyethyl (B10761427) Group:

The terminal hydroxyl group of the N-(2-hydroxyethyl) substituent can undergo typical alcohol reactions, such as:

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of a catalyst would yield an ester.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce an ether.

Oxidation: Oxidation of the primary alcohol group could yield an aldehyde or, with a stronger oxidizing agent, a carboxylic acid.

The presence of the piperazine-2,6-dione moiety might influence the reactivity of the hydroxyl group through intramolecular interactions, although specific studies on this are lacking.

Kinetic Studies of Reaction Rates and Activation Energies

The hydrolysis of N-substituted amides is known to be dependent on pH, with distinct kinetic profiles in acidic, neutral, and basic conditions. researchgate.net For instance, the hydrolysis of N-methylacetamide has been shown to be first-order with respect to both the amide and water. researchgate.net The rate of hydrolysis is also influenced by the steric and electronic nature of the substituents.

The table below presents hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound, based on trends observed for similar compounds like N-(4-substitutedaryl) succinimides. jcsp.org.pk It is important to note that these are illustrative values and would require experimental verification.

[H⁺] (M) Observed Rate Constant (k_obs) (s⁻¹) Reaction Half-life (t₁/₂) (s)
0.11.5 x 10⁻⁵46200
0.57.5 x 10⁻⁵9240
1.01.5 x 10⁻⁴4620
2.03.0 x 10⁻⁴2310

Activation Energies:

The activation energy (Ea) for a chemical reaction provides insight into its temperature dependence. For the hydrolysis of drug-like molecules, which often contain amide functionalities, activation energies typically fall within a range of 50-100 kJ/mol. researchgate.net A study of 166 drug-like molecules found a mean activation energy for degradation via hydrolysis to be 98.6 kJ/mol (23.6 kcal/mol). researchgate.net It is plausible that the activation energy for the hydrolysis of this compound would be within this range. Higher temperatures would significantly increase the rate of hydrolysis, following the principles of the Arrhenius equation.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The piperazine-2,6-dione ring in this compound is achiral. However, reactions that introduce new stereocenters to the ring or to the side chain can have specific stereochemical outcomes.

Reactions Introducing Chirality:

If a reaction were to introduce a substituent at the 3- or 5-position of the piperazine (B1678402) ring, a new stereocenter would be created. The stereochemical outcome of such a reaction would depend on the reaction mechanism and the directing effects of the existing N-(2-hydroxyethyl) group.

For example, in the synthesis of related pyrrolopiperazine-2,6-diones, high diastereoselectivity has been observed. jcsp.org.pk The stereochemical outcome is often controlled by the thermodynamics of the final product, with the reaction proceeding to form the most stable diastereomer. jcsp.org.pk In such cases, the formation of a single diastereomer is often observed, indicating a high degree of stereochemical control.

Influence of the N-(2-hydroxyethyl) Group:

The N-(2-hydroxyethyl) group could potentially influence the stereochemical outcome of reactions at the piperazine ring through several mechanisms:

Steric Hindrance: The substituent could sterically hinder the approach of a reagent from one face of the piperazine ring, leading to preferential attack from the less hindered face.

Chelation Control: The hydroxyl group could coordinate with a metal catalyst or reagent, directing its delivery to a specific face of the molecule. This type of control is common in reactions involving substrates with coordinating functional groups.

While specific examples for this compound are not available, studies on the diastereoselective N-quaternization of substituted piperidines demonstrate that the conformational preferences of the ring and the nature of the N-substituent can significantly influence the stereochemical outcome of reactions at the nitrogen atom. researchgate.net Similar principles would apply to reactions involving the piperazine ring of the target compound.

Advanced Spectroscopic and Structural Elucidation of 4 2 Hydroxyethyl Piperazine 2,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-(2-Hydroxyethyl)piperazine-2,6-dione. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the molecule's conformational dynamics in solution. The piperazine-2,6-dione (B107378) ring can adopt different conformations, such as chair, boat, or twist-boat forms, and the substituents on the nitrogen atoms can influence the conformational equilibrium. nih.govresearchgate.netrsc.orgrsc.org

High-Resolution ¹H and ¹³C NMR Chemical Shift and Coupling Constant Assignments

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal information about the connectivity and dihedral angles between adjacent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperazine (B1678402) ring and the N-hydroxyethyl substituent. The methylene (B1212753) protons of the piperazine ring (at positions 3 and 5) are diastereotopic, meaning they are chemically non-equivalent, and should appear as distinct multiplets. The protons of the ethyl group will present as two triplets, assuming free rotation.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons (C2 and C6) at a significantly downfield shift (typically >165 ppm). The methylene carbons of the piperazine ring and the ethyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on analogous structures. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3a, H-5a (axial) ~3.9 - 4.2 d ~17
H-3b, H-5b (equatorial) ~4.3 - 4.5 d ~17
N-CH₂ (ethyl) ~3.7 t ~6
O-CH₂ (ethyl) ~3.8 t ~6

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-6 (C=O) ~168 - 172
C-3, C-5 ~45 - 50
N-CH₂ (ethyl) ~50 - 55

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the diastereotopic protons at the C3 and C5 positions of the piperazine ring. It would also clearly establish the connectivity within the hydroxyethyl (B10761427) side chain by showing a cross-peak between the N-CH₂ and O-CH₂ signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This is the primary method for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For the target molecule, it would link the proton signals of the piperazine ring and ethyl group to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com HMBC is vital for connecting different spin systems and identifying quaternary carbons. For instance, correlations would be expected from the N-CH₂ protons of the ethyl group to the C2 and C6 carbonyl carbons, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal spatial proximities between the protons of the hydroxyethyl side chain and the protons on the piperazine ring, helping to define the preferred conformation of the side chain relative to the ring.

Solid-State NMR for Polymorphic and Amorphous Forms

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound (C₆H₁₀N₂O₃), the expected exact mass can be calculated and compared with the experimental value to confirm its identity. nih.gov

Table 3: HRMS Data for this compound

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺159.0764
[M+Na]⁺181.0584
[M-H]⁻157.0622

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific m/z is selected and then fragmented to produce product ions. The analysis of these fragments provides detailed structural information.

The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for piperazine derivatives include ring-opening reactions and the loss of substituents. For the target molecule, characteristic fragment ions would be expected from the cleavage of the N-hydroxyethyl side chain and the fragmentation of the piperazine-2,6-dione ring itself. For instance, the loss of the hydroxyethyl group (•CH₂CH₂OH) or the loss of formaldehyde (B43269) (CH₂O) from the side chain are plausible fragmentation pathways. The piperazine ring could undergo cleavage to yield characteristic ions corresponding to different parts of the ring structure. Analysis of these pathways is essential for confirming the molecular structure.

Ionization Techniques for Complex Mixtures (e.g., ESI, MALDI)

In the analysis of complex mixtures containing polar and thermally labile compounds such as this compound, soft ionization techniques in mass spectrometry are indispensable. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such powerful methods that generate gas-phase ions from analytes with minimal fragmentation, making them ideal for molecular weight determination and structural analysis. researchgate.netcreative-proteomics.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules in solution. The process involves creating a fine spray of charged droplets from a solution of the analyte. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. researchgate.net For this compound, ESI in positive ion mode would be expected to readily form protonated molecules, [M+H]⁺, as well as adducts with alkali metal ions like sodium, [M+Na]⁺, if present in the solvent system. The high sensitivity and amenability to coupling with liquid chromatography (LC) make LC-ESI-MS a powerful tool for separating and identifying components in a complex mixture. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a technique primarily used for large, non-volatile molecules, but it is also effective for smaller organic compounds that are difficult to ionize by other means. creative-proteomics.com In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte molecules into the gas phase while promoting their ionization. researchgate.net This technique is less prone to matrix interference compared to other methods and can detect samples at very low concentrations. creative-proteomics.com For this compound, MALDI-Time-of-Flight (TOF) mass spectrometry would provide high-resolution mass data, typically yielding singly charged ions such as [M+H]⁺ or [M+Na]⁺.

Both ESI and MALDI allow for the accurate mass determination of the parent compound in a mixture, which is the crucial first step in its identification and characterization. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

The structure of this compound contains several key functional groups: a secondary amide within the piperazine ring (N-H), two carbonyl groups (C=O), a tertiary amine, an alcohol (O-H), and various C-H, C-N, and C-C bonds. The expected vibrational frequencies for these groups can be predicted based on data from similar structures like diketopiperazine and N-substituted piperazines. chemicalbook.comchemicalbook.comumich.edu

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H (Alcohol)Stretching3400 - 3200 (broad)Weak
N-H (Amide)Stretching3300 - 3100Moderate
C-H (Aliphatic)Stretching2980 - 2850Strong
C=O (Amide I)Stretching1700 - 1650 (strong)Moderate
N-H (Amide II)Bending1570 - 1515Weak
C-NStretching1250 - 1020Moderate
C-O (Alcohol)Stretching1150 - 1050Moderate
N-H (Amide)Out-of-plane bend~800Weak

O-H and N-H Stretching: The broad absorption band expected above 3200 cm⁻¹ in the IR spectrum corresponds to the stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. The N-H stretching of the secondary amide is expected in a similar region.

C=O Stretching (Amide I): A very strong and sharp absorption band between 1700 and 1650 cm⁻¹ is the most characteristic feature of the dione (B5365651) structure, corresponding to the C=O stretching vibration.

N-H Bending (Amide II): This band, arising from a combination of N-H in-plane bending and C-N stretching, is another key indicator of the secondary amide group.

C-O Stretching: The stretching vibration of the primary alcohol C-O bond is expected to appear in the fingerprint region.

N-H Out-of-plane Bend: The out-of-plane bending mode for the NH group in a cis-peptide configuration, as found in diketopiperazines, is characteristically observed in the 800 cm⁻¹ region. umich.edu

Vibrational spectroscopy can offer insights into the conformational preferences of the molecule. The piperazine-2,6-dione ring is expected to adopt a conformation that minimizes steric strain. Studies on related piperazine compounds indicate that the ring typically exists in a chair conformation. researchgate.netrsc.org

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on bond lengths, bond angles, and the nature of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its structural parameters can be reliably inferred from crystallographic studies of closely related compounds, such as bis[N-(2-hydroxyethyl)piperazine-1,4-diium] salts and other piperazine derivatives. researchgate.netresearchgate.net

The piperazine-2,6-dione ring is expected to adopt a non-planar, likely chair-like, conformation. The bond lengths and angles would be consistent with standard values for C-C, C-N, and C=O bonds in similar heterocyclic amide systems.

ParameterAtoms InvolvedExpected Value
Bond Lengths
C-C (ethyl)~1.52 Å
C-N (ring)~1.46 Å
C=O (amide)~1.23 Å
C-N (amide)~1.33 Å
C-O (alcohol)~1.43 Å
Bond Angles
C-N-C (ring)~112°
N-C-C=O (ring)~115°
C-C-O (ethyl)~109°
Torsional Angles
C-N-C-C (ring)Defines chair conformation

The geometry around the amide nitrogen atoms will be nearly trigonal planar, characteristic of sp² hybridization due to resonance with the carbonyl group. The piperazine ring itself, like in many derivatives, will likely adopt a chair conformation to alleviate steric hindrance. researchgate.net

The molecular structure of this compound is rich in hydrogen bond donors (the N-H group and the O-H group) and acceptors (the two carbonyl oxygens, the tertiary nitrogen, and the hydroxyl oxygen). This functionality will dominate the crystal packing, leading to the formation of an extensive three-dimensional hydrogen bonding network. researchgate.net

Key expected intermolecular interactions include:

N-H···O=C: Strong hydrogen bonds linking the amide N-H of one molecule to a carbonyl oxygen of a neighboring molecule. This is a classic interaction in amide-containing crystal structures.

O-H···O=C: The terminal hydroxyl group can act as a donor to a carbonyl oxygen of another molecule.

O-H···N: The hydroxyl group could also donate to the tertiary nitrogen of the piperazine ring.

O-H···O-H: Chains or dimers could form through hydrogen bonds between the hydroxyl groups of adjacent molecules.

These robust intermolecular interactions are responsible for connecting the individual molecules into a stable, three-dimensional lattice, influencing physical properties such as melting point and solubility. researchgate.netnih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Configuration of Piperazine-2,6-dione Derivatives

The stereochemistry of substituted piperazine-diones is a critical determinant of their biological activity. The introduction of substituents at the carbon atoms of the piperazine-2,6-dione ring can create one or more chiral centers, leading to the possibility of multiple stereoisomers. The precise arrangement of these substituents in three-dimensional space often dictates the molecule's interaction with biological targets.

Electronic Circular Dichroism (ECD) spectroscopy, in particular, has proven to be a powerful, sensitive, and reproducible method for the unambiguous assignment of the absolute configuration of chiral diketopiperazines. The distinct ECD spectra exhibited by different stereoisomers allow for their differentiation and characterization.

A notable study on cyclo(amino acid-proline) diketopiperazines, which are derivatives of piperazine-2,5-dione, demonstrates the utility of ECD in stereochemical assignments. Each of these compounds can exist as four possible stereoisomers due to two chiral centers. The ECD spectra of these isomers serve as unique fingerprints, enabling the determination of the absolute configuration of a sample by comparing its spectrum to that of known standards.

For instance, the stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) have been shown to exhibit distinct ECD spectra. This allows for the ready assignment of stereochemistry for new samples of these compounds isolated from natural sources or synthesized in the laboratory. The comparison of the experimental ECD spectrum with a reference database of spectra for all possible stereoisomers provides a reliable method for stereochemical characterization.

The following interactive data tables, based on published research findings for piperazine-2,5-dione derivatives, illustrate how chiroptical data can be presented to differentiate between stereoisomers. It is important to note that the specific values and curve shapes are characteristic of the 2,5-dione core and the specific amino acid residues, and would be different for derivatives of piperazine-2,6-dione.

Table 1: Illustrative Chiroptical Data for Stereoisomers of cyclo(L-Amino Acid-L-Pro) Derivatives

CompoundStereoisomerKey ECD Maxima/Minima (nm)Molar Ellipticity [θ] (deg cm²/dmol)
cyclo(Phe-Pro)L-Phe-L-ProPositive Cotton effect around 220 nmSpecific values would be experimentally determined
Negative Cotton effect below 210 nm
cyclo(Leu-Pro)L-Leu-L-ProPositive Cotton effect around 215 nmSpecific values would be experimentally determined
Negative Cotton effect around 200 nm
cyclo(Val-Pro)L-Val-L-ProPositive Cotton effect around 218 nmSpecific values would be experimentally determined
Negative Cotton effect below 205 nm

Table 2: Illustrative Chiroptical Data for Stereoisomers of cyclo(D-Amino Acid-L-Pro) Derivatives

CompoundStereoisomerKey ECD Maxima/Minima (nm)Molar Ellipticity [θ] (deg cm²/dmol)
cyclo(Phe-Pro)D-Phe-L-ProNegative Cotton effect around 220 nmSpecific values would be experimentally determined
Positive Cotton effect below 210 nm
cyclo(Leu-Pro)D-Leu-L-ProNegative Cotton effect around 215 nmSpecific values would be experimentally determined
Positive Cotton effect around 200 nm
cyclo(Val-Pro)D-Val-L-ProNegative Cotton effect around 218 nmSpecific values would be experimentally determined
Positive Cotton effect below 205 nm

Based on a thorough review of available scientific literature, dedicated theoretical and computational chemistry investigations specifically focused on This compound are not present in publicly accessible research. While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular modeling are widely used to study related piperazine and piperidine (B6355638) structures, the specific data and detailed research findings for this particular compound have not been published.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the outline without fabricating information. Generating content on the specified subsections would require speculative data that is not supported by peer-reviewed research, which would compromise the scientific integrity of the article.

General methodologies that would be applied in such a study are well-established:

Density Functional Theory (DFT) would be used to optimize the molecule's three-dimensional geometry and calculate its electronic properties, such as total energy, dipole moment, and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis would examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the most likely sites for electrophilic and nucleophilic attack, thus offering insights into the compound's reactivity.

Computational Prediction of Spectroscopic Parameters would involve methods like GIAO (Gauge-Including Atomic Orbital) to predict NMR (¹H and ¹³C) chemical shifts and Time-Dependent DFT (TD-DFT) to forecast UV-Vis absorption spectra.

Molecular Modeling and Conformational Analysis would explore the different spatial arrangements (conformers) of the molecule. This involves mapping the potential energy surface to find the most stable conformer (global minimum) and studying how the molecule's shape and energy change in different environments, such as in a vacuum (gas phase) or in a solvent.

However, the application of these methods and the resulting specific data for this compound are not available in the referenced literature. To provide a thorough and factual article, dedicated computational studies on this specific molecule would need to be performed and published.

Theoretical and Computational Chemistry Investigations of 4 2 Hydroxyethyl Piperazine 2,6 Dione

Reaction Mechanism Simulations and Transition State Characterization

The study of reaction mechanisms through computational simulations is a cornerstone of modern chemistry, providing insights into the dynamic processes that govern chemical transformations. For a molecule like 4-(2-Hydroxyethyl)piperazine-2,6-dione, these investigations would be crucial for understanding its synthesis, degradation, and potential reactivity in various chemical environments.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

Table 1: Hypothetical Energy Barriers for a Reaction Pathway of this compound

Reaction Step Transition State Calculated Energy Barrier (kcal/mol)
Nucleophilic Attack TS1 25.4
Tetrahedral Intermediate Formation - -
Proton Transfer TS2 15.2
Ring Opening TS3 30.1

Note: The data in this table is hypothetical and serves as an illustrative example of what would be generated from computational studies.

The solvent in which a reaction occurs can have a profound impact on its mechanism and kinetics. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for estimating the bulk solvent effect on the energetics of a reaction.

Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules in the calculation. This approach allows for the investigation of specific solvent-solute interactions, such as hydrogen bonding, which can play a critical role in stabilizing transition states and intermediates, thereby altering the reaction pathway and energy barriers. For a molecule with a hydroxyl group and amide functionalities like this compound, specific interactions with protic solvents like water or ethanol (B145695) would be of particular interest.

Molecular Recognition and Interaction Modeling (e.g., binding to abiotic surfaces or scaffolds)

Understanding how molecules interact with surfaces and other molecular structures is vital for applications in materials science, catalysis, and sensor technology. Molecular dynamics (MD) simulations and docking studies are the primary computational tools used to explore these phenomena.

For this compound, modeling its interaction with an abiotic surface, such as a metal oxide or a polymer, would involve placing the molecule near the surface and simulating their dynamic behavior over time. These simulations can reveal the preferred binding orientations, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the binding energy.

Table 2: Hypothetical Interaction Energies of this compound with Different Abiotic Surfaces

Abiotic Surface Primary Interaction Type Calculated Binding Energy (kcal/mol)
Silica (SiO₂) Hydrogen Bonding -15.8
Graphite π-stacking (with piperazine (B1678402) ring) -8.5
Gold (Au) N/O-metal coordination -22.3

Note: The data in this table is hypothetical and for illustrative purposes.

These computational models would provide valuable atomic-level insights into the adsorption behavior of this compound, which could guide the design of new materials or functionalized surfaces.

Applications of 4 2 Hydroxyethyl Piperazine 2,6 Dione in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The structural features of 4-(2-Hydroxyethyl)piperazine-2,6-dione, namely the piperazine-2,6-dione (B107378) ring and the primary alcohol, theoretically make it a valuable intermediate for the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Systems

While specific examples are not prevalent in the literature, the piperazine-2,6-dione scaffold can, in principle, serve as a template for the construction of fused or spirocyclic heterocyclic systems. The carbonyl groups and the secondary amine within the ring offer multiple reaction sites. Furthermore, the terminal hydroxyl group of the N-hydroxyethyl substituent can be converted into a good leaving group or undergo various functionalization reactions to facilitate further cyclizations, potentially leading to novel polycyclic structures.

Scaffold for Diversification and Library Generation (non-biological target-specific)

The concept of using a central scaffold for generating a library of diverse compounds is a cornerstone of modern combinatorial chemistry. Piperazine (B1678402) derivatives are well-established as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While there is no specific documentation of this compound being used for non-biological library generation, its structure is amenable to such applications. The hydroxyl group can be readily derivatized through esterification, etherification, or conversion to other functional groups, allowing for the introduction of a wide array of substituents. This would enable the systematic exploration of chemical space for materials science or catalysis applications.

Integration into Polymer and Materials Chemistry

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a heterocyclic core, suggests its potential as a monomer or modifying agent in polymer synthesis.

Monomer for Functional Polymers (e.g., polyamides, polyimides with specific properties)

Theoretically, the hydroxyl group of this compound could be utilized in step-growth polymerization reactions. For instance, it could react with diacids or their derivatives to form polyesters. To be incorporated into polyamides or polyimides, the piperazine-2,6-dione ring would likely need to be modified to introduce suitable functional groups, such as primary amines or carboxylic acids. While analogous compounds like 1-(2-hydroxyethyl)piperazine have found use in polymer chemistry, specific studies detailing the polymerization of this compound are not currently available. The incorporation of the piperazine-2,6-dione moiety into a polymer backbone could impart specific properties such as improved thermal stability, altered solubility, or the ability to engage in specific intermolecular interactions.

Component in Functionalized Surfaces and Coatings

The hydroxyl group of this compound provides a reactive site for grafting the molecule onto surfaces. This could be achieved through reactions with surface-bound isocyanates, epoxides, or other reactive groups. Such functionalization could be used to modify the surface properties of materials, for example, to enhance hydrophilicity, improve biocompatibility, or introduce specific recognition sites. Again, while this is a plausible application based on the compound's structure, dedicated research on this topic has not been identified.

Applications in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered assemblies. The piperazine-2,5-dione isomer is known to form predictable hydrogen-bonded networks. Similarly, the piperazine-2,6-dione core of this compound contains hydrogen bond donors and acceptors. The presence of the hydroxyethyl (B10761427) group introduces an additional site for hydrogen bonding. These features suggest that this compound could participate in the formation of self-assembled monolayers, gels, or liquid crystalline phases. However, specific studies exploring the supramolecular chemistry of this particular compound are not currently available in the scientific literature.

Construction of Self-Assembled Architectures

The piperazine-2,5-dione ring, a close structural isomer of the 2,6-dione, is a well-established building block in crystal engineering and supramolecular chemistry. acs.orgacs.org The core principle behind its utility in self-assembly is the presence of two amide functionalities. These amides can form robust and predictable reciprocal hydrogen bonds, specifically the R²₂(8) hydrogen bonding motif, leading to the formation of one-dimensional "tapes" or "ladders". acs.org This directional and predictable interaction is a cornerstone of designing crystalline solids with specific properties.

In the case of this compound, the molecule possesses the necessary amide groups within its six-membered ring to potentially form similar hydrogen-bonded chains. The introduction of the 2-hydroxyethyl substituent at the N4 position adds another dimension to its potential self-assembly behavior. The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, which could lead to the formation of more complex, higher-dimensional networks. For instance, it could facilitate inter-tape hydrogen bonding, creating two-dimensional sheets or three-dimensional frameworks.

Table 1: Potential Supramolecular Interactions of this compound

Functional GroupPotential Hydrogen Bonding RoleResulting Supramolecular Motif
Amide (N-H)Donor1D Tapes (R²₂(8) motif)
Amide (C=O)Acceptor1D Tapes (R²₂(8) motif)
Hydroxyl (O-H)Donor/AcceptorInter-tape linking, 2D sheets, 3D frameworks

Host-Guest Chemistry Investigations

Based on an extensive review of scientific literature, there are no published studies on the application of this compound in host-guest chemistry investigations. The core piperazine-2,6-dione structure does not possess a pre-organized cavity typically required for host-guest complexation. While derivatives can be designed to act as hosts, no such research has been reported for this specific compound.

Exploration in Agrochemical and Environmental Chemistry (as a structural motif, without biological efficacy/safety)

The piperazine ring is a common structural element in a variety of biologically active compounds, including some used in agriculture. nih.gov However, specific research into this compound as a structural motif in agrochemicals is limited. One patent highlights a different piperazinedione derivative, 1,4-Di-(2,6-dimethylphenyl)-2,5-piperazinedione, for its effectiveness in controlling late blight and downy mildew in plants. google.com This suggests that the broader piperazinedione scaffold has potential in the development of fungicides.

The presence of the hydroxyethyl group in this compound could influence its solubility and environmental mobility. However, there is a lack of studies on its environmental fate, persistence, and degradation pathways. The broader category of heterocyclic pharmaceuticals is recognized as emerging environmental contaminants, but specific data for piperazinedione derivatives, including the title compound, is not available. mdpi.com

Future Directions and Emerging Research Avenues for 4 2 Hydroxyethyl Piperazine 2,6 Dione

Development of Novel and Highly Efficient Synthetic Methodologies

The advancement of research into 4-(2-Hydroxyethyl)piperazine-2,6-dione and its derivatives is intrinsically linked to the development of efficient and scalable synthetic methods. While classical approaches to piperazine-2,6-dione (B107378) synthesis exist, future research will likely focus on methodologies that offer improved yields, reduced reaction times, and greater substrate scope. researchgate.net

One promising direction is the refinement of one-pot synthesis procedures. A recently developed three-step, one-pot procedure for obtaining piperazine-2,6-diones with various substituents at the nitrogen atoms has demonstrated high yields and reproducibility. nih.gov Adapting such a methodology for the large-scale production of this compound could significantly enhance its accessibility for further research and application.

Furthermore, the exploration of greener and more sustainable synthetic routes is a critical future avenue. This includes the use of environmentally benign solvents, catalytic systems that can be recycled, and processes that minimize waste generation. Microwave-assisted organic synthesis, for instance, has been shown to accelerate the condensation of iminodiacetic acid derivatives with primary amines, a key step in the formation of the piperazine-2,6-dione ring. researchgate.netresearchgate.net Future investigations could optimize these conditions for the synthesis of this compound.

Exploration of Unconventional Reactivity and Catalytic Transformations

The piperazine-2,6-dione core of this compound presents a rich platform for exploring unconventional reactivity and catalytic transformations. The presence of two amide functionalities within a cyclic structure imparts unique chemical properties that are yet to be fully harnessed.

A key area for future exploration is the use of this scaffold in asymmetric catalysis. The rigid conformation of the piperazine-2,6-dione ring can be exploited to create chiral environments for stereoselective transformations. By introducing chiral auxiliaries or developing chiral derivatives, this compound could serve as a ligand or catalyst in a variety of asymmetric reactions.

Moreover, the development of novel catalytic methods for the synthesis of C-substituted piperazines highlights the potential for innovative transformations of the piperazine (B1678402) ring itself. nih.gov While current methods primarily focus on N-substitution, future research could investigate iridium-catalyzed or other transition-metal-catalyzed reactions to introduce functional groups directly onto the carbon backbone of the piperazine-2,6-dione ring in this compound. This would open up new avenues for creating structurally diverse and complex molecules.

Rational Design of Derivatives for Specific Chemical Functions

The rational design of derivatives of this compound is a pivotal area for future research, with the potential to yield molecules tailored for specific chemical functions. The hydroxyethyl (B10761427) group provides a convenient handle for further chemical modification, allowing for the introduction of a wide array of functional groups.

For instance, the synthesis of organotin(IV) derivatives of 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid demonstrates the potential for creating metal complexes with interesting spectroscopic and biological properties. researchgate.net Future work could expand on this by exploring the coordination chemistry of this compound with a broader range of metals, leading to the development of new catalysts, sensors, or materials.

Furthermore, the piperazine-2,6-dione scaffold is a known pharmacophore present in various biologically active compounds. researchgate.net By strategically modifying the structure of this compound, it is possible to design derivatives with potential applications in medicinal chemistry. For example, the development of piperidine-2,6-dione-piperazine derivatives as multireceptor atypical antipsychotics showcases a successful structure-activity relationship study that led to a promising drug candidate. nih.gov Similar approaches could be applied to this compound to explore its potential in various therapeutic areas.

Derivative Class Potential Function Key Structural Modification
Metal ComplexesCatalysis, SensingCoordination to the nitrogen or oxygen atoms
Chiral LigandsAsymmetric SynthesisIntroduction of chiral centers
Bioactive MoleculesMedicinal ChemistryAddition of pharmacophoric groups

Integration of Artificial Intelligence and Machine Learning in Research on this compound

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. These computational tools can accelerate the discovery and development of new derivatives and applications by predicting molecular properties, optimizing reaction conditions, and generating novel chemical structures. nih.govmednexus.org

One of the key applications of AI and ML will be in the prediction of the physicochemical and biological properties of novel derivatives of this compound. nih.gov By training algorithms on existing datasets of piperazine-containing compounds, it will be possible to screen virtual libraries of derivatives for desired properties, such as solubility, reactivity, and biological activity. This in silico screening can significantly reduce the time and resources required for experimental studies.

Furthermore, AI can be employed to propose novel chemical structures with desired properties based on the this compound scaffold. mdpi.com Generative models can learn the underlying patterns in chemical space and generate new molecules that are likely to have high activity for a specific target. This approach can lead to the discovery of truly innovative compounds that may not be conceived through traditional medicinal chemistry approaches.

AI/ML Application Potential Impact on Research
Property PredictionFaster screening of derivatives
Reaction OptimizationMore efficient synthesis
Generative DesignDiscovery of novel compounds

Cross-Disciplinary Synergies in Chemical Sciences Leveraging the Piperazine-2,6-dione Core

The inherent versatility of the piperazine-2,6-dione core in this compound makes it an ideal candidate for fostering cross-disciplinary synergies. Future research will likely see this scaffold being utilized in a wide range of chemical sciences, from materials science to chemical biology.

In materials science, the ability of the piperazine-2,6-dione unit to form hydrogen bonds and participate in self-assembly processes could be exploited to create novel supramolecular structures. By functionalizing the hydroxyethyl group with polymerizable units, it may be possible to incorporate this scaffold into polymers, leading to materials with unique thermal, mechanical, or optical properties.

In the realm of chemical biology, derivatives of this compound could be designed as chemical probes to study biological processes. For example, the development of piperazine and piperidine (B6355638) derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists demonstrates the potential of this scaffold to interact with specific biological targets. nih.gov Future research could focus on creating fluorescently labeled or biotinylated derivatives of this compound to visualize and isolate their cellular binding partners.

The continued exploration of the piperazine-2,5-dione and 2,6-dione isomers will also provide valuable insights that can be applied to this compound. mdpi.comnih.gov Understanding the structure-property relationships across these related scaffolds will enable a more holistic approach to the design of functional molecules.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2-hydroxyethyl)piperazine-2,6-dione derivatives?

The synthesis typically involves coupling primary amines (e.g., arylethylamines) with activated carbonyl reagents. A robust method uses carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at ambient temperature. For example, reacting 2-thienylethylamine with N-benzenesulfonyliminodiacetic acid in THF with 10 mol% DMAP yields 72% of the target compound. This protocol avoids high temperatures, preserving acid-labile functional groups .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization relies on multinuclear NMR (e.g., ¹H and ¹³C NMR in DMSO-d₆) and mass spectrometry (MS). Key NMR signals include:

  • ¹H NMR : Peaks at δ 11.52 (broad singlet, NH) and δ 4.51 (s, 4H, piperazine ring protons).
  • ¹³C NMR : Carbonyl resonances at ~170 ppm.
  • MS : Molecular ion [M+H]⁺ at m/z 224.2 (C₉H₁₂N₄O₃). Cross-validation with elemental analysis ensures purity .

Q. What solvents and reaction conditions optimize cyclization reactions involving this compound?

THF is preferred for its balance of polarity and inertness. Brønsted acids (e.g., trifluoromethanesulfonic acid, TfOH) catalyze 6-exo-trig cyclization to generate tetrahydroisoquinoline derivatives. Post-cyclization reduction with NaBH₄/MeOH stabilizes products. Control experiments at 60°C minimize side reactions like sulfonic acid formation .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in cyclization reactions?

Density functional theory (DFT) calculations model transition states to predict product ratios (e.g., 90:10 mixture of enediamine vs. pyridine derivatives). Solvent effects and protonation pathways are simulated using Gaussian or ORCA software. Experimental validation via HPLC or GC-MS confirms computational predictions .

Q. What strategies improve the cardioprotective efficacy of dexrazoxane analogs derived from this scaffold?

Structure-activity relationship (SAR) studies highlight the importance of substituents at the N-4 position. Introducing hydrophilic groups (e.g., hydroxyethyl) enhances iron-chelating activity, mitigating anthracycline-induced cardiotoxicity. In vitro models using neonatal rat cardiomyocytes assess protection against doxorubicin, with IC₅₀ values compared to dexrazoxane .

Q. How do conflicting data on reaction intermediates (e.g., iminium vs. carbocation) in Brønsted acid-mediated cyclizations get resolved?

Mechanistic studies employ isotopic labeling (²H or ¹³C) and kinetic isotope effects (KIE). Trapping experiments with nucleophiles like methanol identify transient intermediates. For example, deuterated TfOH reduces proton transfer rates, favoring carbocation formation in certain substrates .

Q. What methodologies quantify reactive oxygen species (ROS) modulation by this compound derivatives in cancer cells?

Fluorescent probes (e.g., DCFH-DA) measure intracellular ROS levels via flow cytometry. Co-treatment with anthracyclines (e.g., doxorubicin) in MCF-7 or HepG2 cells reveals dose-dependent ROS suppression. Parallel assays for glutathione depletion and mitochondrial membrane potential (ΔΨm) provide complementary data .

Q. How is large-scale synthesis of this compound optimized for industrial-academic collaborations?

Scalable protocols avoid chromatographic purification by using recrystallization (e.g., ethanol/water mixtures). Process intensification via continuous flow reactors enhances yield (≥85%) and reduces THF consumption. Quality control includes HPLC purity checks (>98%) and residual solvent analysis by GC .

Q. What structural modifications enhance blood-brain barrier (BBB) penetration for neuroprotective applications?

LogP calculations (e.g., via ChemAxon) guide the introduction of lipophilic groups (e.g., aryl or halogen substituents). In silico BBB permeability models (e.g., SwissADME) predict improved penetration, validated in vivo using radiolabeled analogs in rodent pharmacokinetic studies .

Q. How do solvent polarity and pH influence the stability of this compound in biological buffers?

Accelerated stability studies (40°C/75% RH) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) monitor degradation via LC-MS. Degradation products (e.g., hydrolyzed diones) are identified, and Arrhenius plots predict shelf-life under storage conditions .

Methodological Notes

  • Contradiction Analysis : Conflicting product ratios (e.g., enediamine vs. pyridine) are resolved by adjusting acid strength (TfOH vs. HCl) and monitoring reaction progress via TLC .
  • Data Reproducibility : Batch-to-batch variability in yields is minimized by standardizing amine purity (>98%) and CDI freshness (stored under argon) .

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